Quininic acid
Overview
Description
It is a colorless solid that can be extracted from plant sources such as cinchona bark, coffee beans, and the bark of Eucalyptus globulus . Quininic acid is implicated in the perceived acidity of coffee and has various applications in the pharmaceutical and chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: Quininic acid can be synthesized through the hydrolysis of chlorogenic acid . The process involves the following steps:
Hydrolysis of Chlorogenic Acid: Chlorogenic acid is hydrolyzed under acidic or basic conditions to yield this compound and caffeic acid.
Purification: The resulting this compound is purified through crystallization or other separation techniques.
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as cinchona bark and coffee beans . The extraction process includes:
Extraction: Plant materials are subjected to solvent extraction to isolate this compound.
Purification: The extracted this compound is purified using techniques such as crystallization, filtration, and chromatography.
Chemical Reactions Analysis
Types of Reactions: Quininic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to gallic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound can yield various reduced forms, depending on the reducing agent used.
Substitution: this compound can undergo substitution reactions with different nucleophiles, leading to the formation of various derivatives.
Major Products:
Gallic Acid: Formed through the oxidation of this compound.
Various Derivatives: Formed through substitution reactions with different nucleophiles.
Scientific Research Applications
Quininic acid has a wide range of scientific research applications, including:
Mechanism of Action
Quininic acid exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: this compound can inhibit certain enzymes involved in metabolic pathways.
Receptor Interaction: It interacts with specific receptors, modulating their activity and leading to various physiological effects.
Redox Reactions: this compound participates in redox reactions, influencing cellular oxidative stress levels.
Comparison with Similar Compounds
Quininic acid is similar to other cyclitols and carboxylic acids, but it has unique properties that set it apart:
Shikimic Acid: A close relative of this compound, involved in the biosynthesis of aromatic amino acids.
Gallic Acid: Formed through the oxidation of this compound, with distinct antioxidant properties.
Chlorogenic Acid: A precursor to this compound, commonly found in coffee beans.
Uniqueness: this compound’s unique role in the perceived acidity of coffee and its applications in the synthesis of antiviral drugs highlight its distinct properties and importance in various fields .
Properties
IUPAC Name |
6-methoxyquinoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-7-2-3-10-9(6-7)8(11(13)14)4-5-12-10/h2-6H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLFLUJXWKXUGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70323339 | |
Record name | Quininic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70323339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86-68-0 | |
Record name | Quininic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quininic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quininic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403610 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quininic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70323339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | QUININIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FS902DD40C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of quininic acid?
A1: this compound has the molecular formula C7H12O6 and a molecular weight of 192.17 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: While specific spectroscopic data isn't explicitly provided in the provided research, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) have been used to identify and quantify this compound in various plant extracts. [, , , ]
Q3: What are the main sources of this compound?
A3: this compound is primarily found in various plant sources. It's been identified as a major organic acid in the phloem sap of the Broussonetia papyrifera tree. [, ] It's also found in significant amounts in lingonberries, grapefruit micro- and nanovesicles, and Chinese bayberry juice. [, , ] Additionally, it's present in varying quantities in other fruits like kiwifruit, apples, and mangoes. [, , ]
Q4: Does the concentration of this compound vary seasonally in plants?
A4: Yes, research on the Broussonetia papyrifera tree indicates that the concentration of this compound in its phloem sap fluctuates throughout the year. The highest content was observed in March. [, ]
Q5: Does this compound exhibit any biological activities?
A5: While specific mechanisms of action aren't detailed in the provided research, this compound is found alongside other bioactive compounds in various plant extracts. These extracts have demonstrated potential in several areas:
- Antioxidant activity: Lingonberry extract, rich in this compound and other phenolic compounds, exhibits potent antioxidant properties. [] Similarly, Ixiolirion tataricum extracts, with notable this compound content, show promising antioxidant activity in various assays. []
- Anti-cancer activity: Grapefruit-derived micro- and nanovesicles, containing this compound, have shown selective inhibitory effects on cancer cell proliferation in lung, skin, and breast cancer cell lines. []
- Anti-hyperglycemic activity: Ethanol extracts of the wild mushroom Lactarius deliciosus, containing this compound, have shown inhibitory effects against α-amylase and α-glucosidase, suggesting potential anti-hyperglycemic properties. []
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